molecular formula C9H11F2N3O4 B2559219 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946822-56-5

3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid

Cat. No. B2559219
M. Wt: 263.201
InChI Key: PHBXAGAJLZKMCQ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 1946822-56-5. It is a type of pyrazole carboxylic acid .


Synthesis Analysis

The synthesis of this compound is related to the field of difluoromethylation processes . Unique synthesis routes had to be developed, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis and biological activity against selected Ascomycete pathogens of these difluoromethylated pyrazoline, pyrrole, and thiophene derivatives are reported .


Molecular Structure Analysis

The molecular structure of this compound involves a difluoromethyl group and a methyl-bearing pyrazoline . The structure also includes a pyrrole or thiophene ring in the acid component .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H11F2N3O4), molecular weight (263.2), and other properties such as melting point, boiling point, and density .

Future Directions

The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-4(3-6(15)16)13-5(2)8(14(17)18)7(12-13)9(10)11/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXAGAJLZKMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid

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